Compound Description: This compound is a benzamide derivative containing a phthalazine moiety and a chromenylmethylenehydrazinyl substituent. It exhibits Aβ decomposition suppression activity and is being investigated as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's disease. []
Relevance: This compound is structurally related to N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide through the shared presence of the benzamide and phthalazine moieties.
Compound Description: Hu7691 is a potent and selective Akt inhibitor with promising anticancer activity. Its development focused on achieving lower Akt2 inhibition to reduce cutaneous toxicity associated with some Akt inhibitors. []
Relevance: Although Hu7691 does not share the phthalazine or piperidin-1-ylsulfonyl moieties with N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide, it is a benzamide derivative and contains a piperidine ring, demonstrating structural similarities within this chemical class.
Compound Description: This series of compounds combines 1,4-dihydropyridines with sulfamoylphenyl and quinazolinone moieties. They exhibit antiulcer activity comparable to ranitidine, with those substituted with methoxy and nitro groups showing enhanced activity. []
Compound Description: This compound represents the first identified small-molecule agonist for the protease-activated receptor 2 (PAR2). It exhibits potent activity at PAR2 and induces thermal hyperalgesia and edema in rats. []
Relevance: AC-55541 shares the benzamide and phthalazine moieties with N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide, showcasing the importance of these structural features for specific biological activity.
Compound Description: AC-264613 is another small-molecule agonist for PAR2, belonging to a different chemical series than AC-55541. It activates PAR2 signaling and induces hyperalgesia and edema in rats. []
Relevance: AC-264613, although lacking the benzamide and phthalazine moieties, highlights the exploration of diverse chemical structures for targeting PAR2, similar to the research related to N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide.
Compound Description: This benzamide derivative contains both pyrazole and quinazolinone moieties. Its crystal structure exhibits a Z-shaped conformation stabilized by intramolecular hydrogen bonds and π-π stacking interactions. []
Relevance: This compound is structurally related to N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide by sharing the benzamide moiety and incorporating similar heterocyclic systems, emphasizing the significance of these structural elements for potentially influencing biological activity.
Compound Description: This compound is a benzamide derivative containing a pyrazolopyridine moiety. Its structure is characterized by a planar pyrazolopyridine system and intermolecular hydrogen bonding involving the dihydropyridinone ring. []
Relevance: This compound demonstrates structural similarities to N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide through the shared benzamide moiety and the presence of fused heterocyclic systems, suggesting a potential for similar biological activity profiles.
Compound Description: This compound is a complex benzamide derivative with a unique eight-membered benzo[b]pyrazolo[3,4-f][1,5]diazocine ring. Its crystal structure reveals a twisted conformation due to steric hindrance and intermolecular hydrogen bonding contributing to a three-dimensional network. []
Relevance: Despite not sharing the exact structural features of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide, this compound showcases the diversity achievable within benzamide derivatives and the exploration of complex heterocyclic systems for developing compounds with potential biological activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.